molecular formula C15H14N6O5 B2392325 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 899742-68-8

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide

Cat. No. B2392325
M. Wt: 358.314
InChI Key: SREUOKQOHIBRPE-UHFFFAOYSA-N
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Description

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C15H14N6O5 and its molecular weight is 358.314. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal and Pharmaceutical Applications

Pyrazolo[1,5-a]pyrimidine scaffold, which is structurally related to the chemical , is prominently utilized in drug discovery due to its broad spectrum of medicinal properties. It exhibits a wide range of applications in pharmaceuticals, notably as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies associated with this scaffold have garnered significant attention, leading to the derivation of numerous lead compounds targeting various diseases. There's ongoing interest in exploiting this chemical structure for developing potential drug candidates (Cherukupalli et al., 2017).

Advanced Oxidation Processes (AOPs)

While not directly related to the specific compound , research on advanced oxidation processes (AOPs) for treating compounds in aqueous media has relevance due to the structural similarities with certain pyrazole and pyrimidine compounds. AOPs are notable for their effectiveness in treating recalcitrant compounds, leading to various by-products and degradation pathways. These findings could potentially relate to the environmental fate or degradation processes of similar compounds (Qutob et al., 2022).

Synthesis of 5H-Pyrano[2,3-d]pyrimidine Derivatives

The pyranopyrimidine core, closely related to the compound , is vital in medicinal and pharmaceutical industries due to its broader applications and bioavailability. The focus on 5H-pyrano[2,3-d]pyrimidine scaffolds highlights their wide applicability and the intensive investigation they have undergone in recent years. The synthesis of derivatives through a one-pot multicomponent reaction using hybrid catalysts is a significant area of interest, as it provides valuable insight into the development of lead molecules for medicinal applications (Parmar et al., 2023).

properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O5/c22-6-5-20-14-12(7-17-20)15(24)19(9-16-14)8-13(23)18-10-1-3-11(4-2-10)21(25)26/h1-4,7,9,22H,5-6,8H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREUOKQOHIBRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide

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